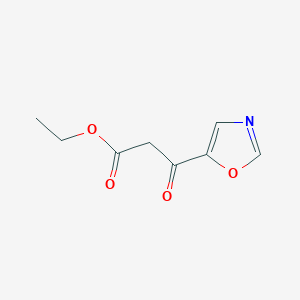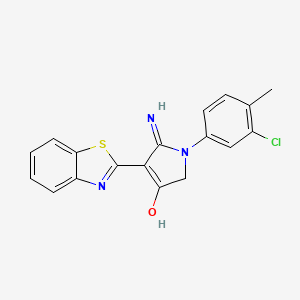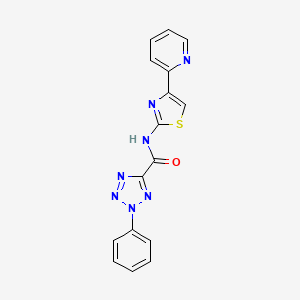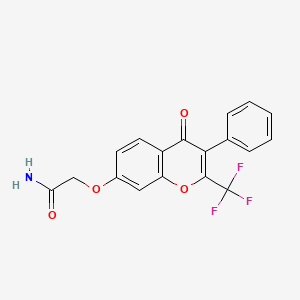
Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-oxazol-5-yl)aniline is a compound that has been studied for its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . It has been found to exhibit an outstanding protection efficacy of 93.5% at a concentration of 0.05 mM .
Synthesis Analysis
The synthesis of 1,3-oxazoles, which includes 3-(1,3-oxazol-5-yl)aniline, involves various methods such as direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . This has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
Density functional theory (DFT) calculations were utilized to determine the quantum chemical parameters and establish a correlation between the inhibition activity and the molecular structure .Chemical Reactions Analysis
The compound 3-(1,3-oxazol-5-yl)aniline forms a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .Scientific Research Applications
Quantitative Bioanalytical Method Development
In a study by Nemani et al. (2018), a rapid and selective reversed-phase high-performance liquid chromatography (RP-HPLC) bioanalytical method was developed for the quantitative measurement of a novel molecule with potent acetylcholinesterase inhibition properties, which shares structural similarities with Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate. This method was validated according to the USFDA bioanalytical method validation guideline. The molecule's stability in human plasma and its metabolite identification in vitro using liver microsomes were also investigated, providing valuable information for drug development processes (Nemani, Shard, & Sengupta, 2018).
Polymorphism Characterization
Vogt et al. (2013) characterized two polymorphic forms of a compound structurally related to this compound using spectroscopic and diffractometric techniques. These forms showed very similar spectra and diffraction patterns, highlighting the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds. This research contributes to understanding how polymorphism can affect the physical properties and stability of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Anticancer Potential Evaluation
A study by Abdel‐Aziz et al. (2013) explored the synthesis and anticancer potential of novel compounds derived from Ethyl 3-hydrazinyl-3-oxopropanoate, demonstrating significant activity against HT-29 colon cancer cell lines and moderate activity against leukemia K562 cell lines. This research highlights the potential therapeutic applications of this compound derivatives in cancer treatment (Abdel‐Aziz, Elsaman, Al‐Dhfyan, Attia, Al-rashood, & Al-Obaid, 2013).
Thermoresponsive Poly(2-oxazine)s
Bloksma et al. (2012) synthesized monomers related to this compound and polymerized them to create thermoresponsive poly(2-oxazine)s. These polymers exhibited lower critical solution temperature (LCST) behavior in water, indicating their potential for use in temperature-sensitive applications, such as drug delivery systems (Bloksma, Paulus, van Kuringen, van der Woerdt, Lambermont-Thijs, Schubert, & Hoogenboom, 2012).
Mechanism of Action
Target of Action
Compounds with an oxazole ring, such as “Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate”, are often used in medicinal chemistry due to their wide spectrum of biological activities . They can target a variety of biological receptors and enzymes, depending on their specific structure and functional groups .
Mode of Action
The mode of action of “this compound” would depend on its specific targets. For instance, some oxazole derivatives have been found to inhibit corrosion in mild steel by forming a protective adsorption layer on the steel surface .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Oxazole derivatives have been found to impact a variety of pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “this compound”. For instance, the efficacy of some oxazole derivatives as corrosion inhibitors was found to decrease with rising temperature .
properties
IUPAC Name |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXICINCYPCXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2425500.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2425503.png)
![2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2425504.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)
![Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2425507.png)






